

"Draconic Acid": A Historical Name for p-Anisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Methoxybenzoic Acid	
Cat. No.:	B377111	Get Quote

The term "draconic acid" is an archaic name for what is chemically known as p-Anisic acid or **4-methoxybenzoic acid**. There is no distinct chemical compound named "draconic acid" recognized in modern chemistry. Therefore, a technical guide on its discovery and history is centered on the history of p-Anisic acid and its historical association with the term "draconic acid."

P-Anisic acid is a naturally occurring organic compound found in plants such as anise, from which it derives its more common name.[1][2] It is a white crystalline solid that is sparingly soluble in water but highly soluble in alcohols, ether, and ethyl acetate.[1][3][4]

Historical Context and Discovery

The synthesis of p-Anisic acid was first reported in 1841 by the French chemist Auguste Cahours. He produced the acid by oxidizing anethole, a compound he isolated from anise oil. The process involved using diluted nitric acid to oxidize anethole, which first forms anisaldehyde as an intermediate, and then further oxidation yields p-Anisic acid. This oxidation of anisaldehyde is a method still in use today.

The name "draconic acid" likely stems from an association with "dragon's blood," a bright red resin obtained from various plant species. While the resin itself contains a multitude of compounds, the historical naming of chemicals was not always systematic, and names were sometimes based on the source or perceived properties. However, it's crucial to note that p-Anisic acid is not a primary component of dragon's blood resin.

Physicochemical Properties

Here is a summary of the key quantitative data for p-Anisic acid:

Property	Value
Molecular Formula	C8H8O3
Molar Mass	152.149 g·mol−1
Melting Point	182-185 °C
Boiling Point	275-280 °C
Density	1.385 g/cm3
Water Solubility	0.3 g/L at 20°C
рКа	4.47

This data is compiled from multiple sources.

Modern Production and Applications

Industrially, p-Anisic acid is produced through the oxidation of p-cresyl-methyl ether. It can also be synthesized by the oxidation of p-methoxyacetophenone.

P-Anisic acid has several modern applications, primarily due to its antiseptic and antimicrobial properties. It is used as a preservative in cosmetics and personal care products, often as a safer alternative to parabens. Additionally, it serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals, dyes, and fragrances. It is also recognized for its anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties.

Experimental Protocols

Original Synthesis of p-Anisic Acid (Cahours, 1841)

The foundational experimental protocol, as described by Auguste Cahours, involves the oxidation of anethole. While the original publication lacks the detailed step-by-step format of modern chemical literature, the process can be summarized as follows:

- Isolation of Anethole: Anethole is first isolated from anise oil, typically through fractional distillation.
- Oxidation: The isolated anethole is treated with diluted nitric acid. This is a vigorous reaction that needs to be controlled.
- Intermediate Formation: The initial oxidation yields p-anisaldehyde.
- Further Oxidation: Continued reaction with the oxidizing agent converts the p-anisaldehyde to p-Anisic acid.
- Purification: The resulting p-Anisic acid is then purified, likely through recrystallization, to obtain the final crystalline product.

Due to the historical nature of this discovery, detailed modern experimental parameters such as precise concentrations, reaction times, and yields were not documented in a standardized manner.

Signaling Pathways and Biological Activity

While there are no signaling pathways directly associated with "draconic acid," the biological activities of p-Anisic acid have been studied. Its antimicrobial effects are a key area of research. As a tyrosinase inhibitor, it can interfere with melanin production, which is relevant in cosmetics for skin lightening. Its antioxidant properties suggest it can scavenge free radicals.

Given the fictional nature of "draconic acid" as a unique compound, no specific experimental workflows or signaling pathway diagrams can be generated. The information available pertains to p-Anisic acid, for which detailed signaling pathway diagrams are not prominently featured in the provided search results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. p-Anisic acid Wikipedia [en.wikipedia.org]
- 2. P-ANISIC ACID Ataman Kimya [atamanchemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. P-anisic acid BeiLi Technologies [beili.com]
- To cite this document: BenchChem. ["Draconic Acid": A Historical Name for p-Anisic Acid].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b377111#discovery-and-history-of-draconic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com